Cas no 338394-75-5 (N-METHYL-2-(2-QUINOXALINYLSULFANYL)ACETAMIDE)

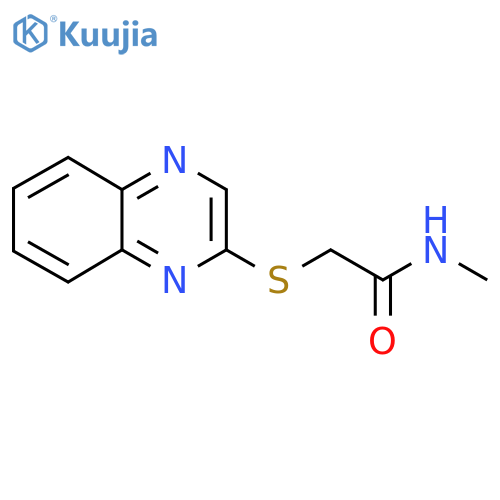

338394-75-5 structure

商品名:N-METHYL-2-(2-QUINOXALINYLSULFANYL)ACETAMIDE

CAS番号:338394-75-5

MF:C11H11N3OS

メガワット:233.289540529251

MDL:MFCD00138692

CID:5214350

N-METHYL-2-(2-QUINOXALINYLSULFANYL)ACETAMIDE 化学的及び物理的性質

名前と識別子

-

- N-METHYL-2-(2-QUINOXALINYLSULFANYL)ACETAMIDE

- N-methyl-2-(quinoxalin-2-ylsulfanyl)acetamide

- N-methyl-2-quinoxalin-2-ylsulfanylacetamide

- Bionet2_001651

- MLS000694750

- HMS1368N01

- HMS2605C21

- SMR000333057

-

- MDL: MFCD00138692

- インチ: 1S/C11H11N3OS/c1-12-10(15)7-16-11-6-13-8-4-2-3-5-9(8)14-11/h2-6H,7H2,1H3,(H,12,15)

- InChIKey: XHTWUQOTVBRXOG-UHFFFAOYSA-N

- ほほえんだ: S(CC(NC)=O)C1=CN=C2C=CC=CC2=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 249

- トポロジー分子極性表面積: 80.2

- 疎水性パラメータ計算基準値(XlogP): 1.5

N-METHYL-2-(2-QUINOXALINYLSULFANYL)ACETAMIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 2D-088-100MG |

N-methyl-2-(2-quinoxalinylsulfanyl)acetamide |

338394-75-5 | >90% | 100mg |

£146.00 | 2023-09-07 | |

| Key Organics Ltd | 2D-088-5MG |

N-methyl-2-(2-quinoxalinylsulfanyl)acetamide |

338394-75-5 | >90% | 5mg |

£46.00 | 2023-09-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00898684-1g |

N-Methyl-2-(quinoxalin-2-ylsulfanyl)acetamide |

338394-75-5 | 90% | 1g |

¥2401.0 | 2023-03-29 | |

| Ambeed | A900340-1g |

N-Methyl-2-(quinoxalin-2-ylsulfanyl)acetamide |

338394-75-5 | 90% | 1g |

$350.0 | 2024-04-19 | |

| Key Organics Ltd | 2D-088-10MG |

N-methyl-2-(2-quinoxalinylsulfanyl)acetamide |

338394-75-5 | >90% | 10mg |

£63.00 | 2023-09-07 | |

| abcr | AB296843-100 mg |

N-Methyl-2-(2-quinoxalinylsulfanyl)acetamide; . |

338394-75-5 | 100 mg |

€221.50 | 2023-07-20 | ||

| Key Organics Ltd | 2D-088-1MG |

N-methyl-2-(2-quinoxalinylsulfanyl)acetamide |

338394-75-5 | >90% | 1mg |

£37.00 | 2023-09-07 | |

| Key Organics Ltd | 2D-088-50MG |

N-methyl-2-(2-quinoxalinylsulfanyl)acetamide |

338394-75-5 | >90% | 50mg |

£102.00 | 2023-09-07 | |

| abcr | AB296843-100mg |

N-Methyl-2-(2-quinoxalinylsulfanyl)acetamide; . |

338394-75-5 | 100mg |

€283.50 | 2024-06-09 |

N-METHYL-2-(2-QUINOXALINYLSULFANYL)ACETAMIDE 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

338394-75-5 (N-METHYL-2-(2-QUINOXALINYLSULFANYL)ACETAMIDE) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 61549-49-3(9-Decenenitrile)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:338394-75-5)N-METHYL-2-(2-QUINOXALINYLSULFANYL)ACETAMIDE

清らかである:99%

はかる:1g

価格 ($):315.0